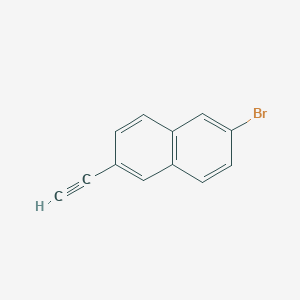

2-bromo-6-ethynylnaphthalene

Description

Contextualization within Ethynylnaphthalene Chemistry

Ethynylnaphthalenes are a class of aromatic hydrocarbons characterized by the presence of at least one ethynyl (B1212043) (–C≡CH) group on the naphthalene (B1677914) ring system. The ethynyl group is a highly reactive functional group that can participate in a wide range of chemical reactions, including cycloadditions, polymerization, and coupling reactions. The naphthalene core, a polycyclic aromatic hydrocarbon, imparts rigidity and unique photophysical properties to the molecules.

The presence of additional functional groups, such as the bromo group in 2-bromo-6-ethynylnaphthalene, further expands the synthetic utility of this class of compounds. The bromo group can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the synthesis of a diverse array of naphthalene derivatives.

Significance in Contemporary Organic Synthesis and Materials Science Research

The dual reactivity of this compound makes it a versatile building block in organic synthesis. The ethynyl group can be utilized in reactions like the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnrochemistry.com This reaction is widely used in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and organic materials. nih.gov

In materials science, the rigid naphthalene core and the reactive ethynyl group of this compound are desirable features for the construction of novel organic materials. For instance, the ethynyl group can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. tandfonline.com Such materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to further functionalize the molecule via the bromo group allows for the fine-tuning of the material's properties.

Scope of Academic Research on this compound

Academic research on this compound and related compounds is broad and multifaceted. Key areas of investigation include:

Synthesis and Functionalization: Researchers are continuously developing new and efficient methods for the synthesis of this compound and its derivatives. This includes the exploration of different catalytic systems for the ethynylation of bromonaphthalenes and the subsequent functionalization of the bromo group. researchgate.net

Cross-Coupling Reactions: The use of this compound in various palladium- and copper-catalyzed cross-coupling reactions is a major focus of research. researchgate.net These reactions allow for the introduction of a wide variety of substituents, leading to the creation of novel and complex molecular architectures. researchgate.net

Polymer Chemistry: The polymerization of this compound and its derivatives is being investigated to create new polymers with tailored properties. tandfonline.com These studies often focus on controlling the polymer's molecular weight, solubility, and electronic characteristics.

Materials Science: The incorporation of this compound into advanced materials is an active area of research. This includes the development of new fluorescent probes, organic semiconductors, and materials with applications in nanotechnology. mdpi.com

Biochemical Probes: The ethynylnaphthalene scaffold has been explored for the development of activity-based probes for enzymes like cytochrome P450. nih.gov The reactivity of the ethynyl group can be harnessed to covalently label and study the function of these important enzymes. nih.govacs.orgacs.orgnih.gov

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H7Br |

| Molecular Weight | 231.09 g/mol |

| CAS Number | 2279122-07-3 |

| Appearance | Solid |

This data is compiled from publicly available chemical information databases. bldpharm.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethynylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFEZJXFRMQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2279122-07-3 | |

| Record name | 2-bromo-6-ethynylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Ethynylnaphthalene and Its Precursors

Traditional Catalytic Coupling Approaches

Traditional methods for the synthesis of arylalkynes heavily rely on transition-metal-catalyzed cross-coupling reactions. These reactions are valued for their efficiency and functional group tolerance. For the synthesis of 2-bromo-6-ethynylnaphthalene, the primary precursor is typically 2,6-dibromonaphthalene (B1584627), a commercially available starting material. nih.gov The synthesis of 2,6-dibromonaphthalene itself can be achieved through various methods, including the bromination of 6-bromo-2-naphthol (B32079) or the regioselective proto-debromination of polybrominated naphthalenes. cardiff.ac.ukchemicalbook.com

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and a mild amine base. youtube.com To synthesize this compound, a mono-coupling reaction on 2,6-dibromonaphthalene is performed with a suitable alkyne, such as trimethylsilylacetylene (B32187), followed by a deprotection step. The use of a protecting group on the alkyne prevents self-coupling and other side reactions.

The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, copper co-catalyst, ligand, base, and solvent. The palladium source can be a pre-formed complex like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Copper(I) iodide (CuI) is the most common co-catalyst. youtube.com Amine bases such as triethylamine (B128534) (Et₃N) or diisopropanolamine (B56660) (DIPA) are used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. youtube.com Solvents like toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed. Optimization aims to maximize the yield of the desired mono-alkynylated product while minimizing the formation of the di-alkynylated byproduct and starting material recovery.

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling This table illustrates typical parameters and their variations in optimizing Sonogashira reactions for aryl bromides.

| Parameter | Variation 1 | Variation 2 | Variation 3 | General Outcome |

|---|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ + Ligand | Choice affects catalyst stability and activity. PdCl₂(PPh₃)₂ is often robust and effective for aryl bromides. nih.gov |

| Copper(I) Co-catalyst | CuI (1-5 mol%) | None (Copper-free) | CuBr or CuCN | CuI is standard and accelerates the reaction by forming a copper acetylide intermediate. wikipedia.org Copper-free versions require different conditions. |

| Base | Triethylamine (Et₃N) | Diisopropylamine (B44863) (DIPA) | Piperidine | Acts as an acid scavenger and solvent. Its choice can influence reaction rate and yield. |

| Solvent | Toluene | THF | DMF | Polar aprotic solvents like DMF can accelerate the reaction but may complicate purification. Toluene is a common choice. |

| Temperature | Room Temperature | 50-70 °C | 80-100 °C | Higher temperatures are often required for less reactive aryl bromides compared to aryl iodides. |

The Sonogashira coupling is renowned for its broad substrate scope and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org The reaction works well with aryl iodides, bromides, and triflates. The reactivity order is generally I > OTf > Br >> Cl. libretexts.org This differential reactivity can be exploited for selective couplings on molecules containing multiple different halides. For instance, in a molecule with both an iodo and a bromo substituent, the alkyne will preferentially couple at the iodo position. libretexts.org The reaction is compatible with esters, ketones, nitro groups, and ethers on the aromatic ring, and a wide range of alkyl, aryl, and silyl-substituted terminal alkynes can be used.

Table 2: Illustrative Substrate Scope of Sonogashira Coupling Examples demonstrating the versatility of the Sonogashira reaction with various aryl halides and terminal alkynes.

| Aryl Halide | Terminal Alkyne | Typical Product | Significance |

|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | Demonstrates coupling with electron-rich aryl iodides. |

| 1-Bromo-4-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | Shows tolerance for electron-withdrawing nitro groups on an aryl bromide. |

| 3-Ethynylpyridine | 1-Bromo-3,5-difluorobenzene | 3-((3,5-Difluorophenyl)ethynyl)pyridine | Illustrates application to heterocyclic and fluorinated substrates. |

| Methyl 4-iodobenzoate | 1-Hexyne | Methyl 4-(hex-1-yn-1-yl)benzoate | Highlights compatibility with ester functional groups. |

While copper is most famously a co-catalyst in the Sonogashira reaction, copper-catalyzed C-C bond-forming reactions exist in their own right. These methods can serve as alternatives to palladium-based systems. Copper-catalyzed alkynylation of aryl halides, sometimes referred to as the Stephens-Castro coupling (for aryl iodides) or palladium-free Sonogashira-type couplings, can be effective under certain conditions. These reactions typically require higher temperatures and the use of ligands such as diamines or oxalamides to stabilize the copper catalyst and facilitate the coupling. organic-chemistry.org For a substrate like 2,6-dibromonaphthalene, a copper-catalyzed approach could potentially offer a more cost-effective, albeit potentially less active, alternative to palladium catalysis for achieving mono-alkynylation. organic-chemistry.org

Palladium-Catalyzed Sonogashira Coupling Reactions for this compound Synthesis[1],[2],[3],[4],

Electrochemical Synthesis Pathways to this compound and its Derivatives

Electrochemical synthesis offers an alternative approach that avoids the use of stoichiometric chemical reductants or oxidants, positioning it as a "green" chemistry technique. Electricity is used as the reagent to drive the desired transformation.

A notable electrochemical route to synthesize arylalkynes involves a modification of the Corey-Fuchs reaction. beilstein-journals.orgbeilstein-journals.org The standard Corey-Fuchs reaction first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base like butyllithium (B86547) to yield the terminal alkyne. wikipedia.orgorganic-chemistry.org An electrochemical approach can replace the use of butyllithium.

For the synthesis of an ethynylnaphthalene core, the precursor is 2-(2,2-dibromovinyl)naphthalene, which is readily prepared from 2-naphthaldehyde (B31174) by reaction with carbon tetrabromide and triphenylphosphine. beilstein-journals.orgbeilstein-journals.org The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene at a platinum cathode in a dimethylformamide (DMF) solution can selectively produce either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene. beilstein-journals.orgbeilstein-journals.org The product selectivity is controlled by the applied potential and the choice of supporting electrolyte. This method demonstrates that the second step of the Corey-Fuchs reaction can be achieved under milder, electrochemically controlled conditions, providing selective access to valuable alkyne products. beilstein-journals.org

Table 3: Product Selectivity in the Electrochemical Reduction of 2-(2,2-Dibromovinyl)naphthalene Data adapted from Feroci et al., demonstrating control over product formation by varying electrolysis conditions. beilstein-journals.orgbeilstein-journals.org

| Precursor | Working Potential (vs. SCE) | Supporting Electrolyte | Charge Passed (F/mol) | Major Product | Yield |

|---|---|---|---|---|---|

| 2-(2,2-Dibromovinyl)naphthalene | -2.00 V | Et₄NBF₄ | 3.0 | 2-Ethynylnaphthalene | 80% |

| 2-(2,2-Dibromovinyl)naphthalene | -2.20 V | NaClO₄ | 2.0 | 2-(Bromoethynyl)naphthalene | 89% |

Electrochemical Parameter Control for Selective Product Formation

Organic electrosynthesis offers a unique platform for chemical transformations where reaction outcomes can be precisely controlled by tuning electrochemical parameters. researchgate.net The selectivity of a reaction—choosing which functional group reacts or where on a molecule a reaction occurs—can be governed by the applied electrode potential. researchgate.net In the context of functionalizing naphthalene (B1677914) scaffolds, this control is critical. Different functional groups or positions on the naphthalene ring can have distinct oxidation or reduction potentials. By setting the potential of the working electrode to a value sufficient to activate one site but not another, high selectivity can be achieved.

Other key parameters that dictate product formation include the choice of electrode material, solvent, and supporting electrolyte. The electrode is not merely an inert source of electrons; it can catalytically influence reaction pathways. The solvent and electrolyte system create a specific microenvironment at the electrode surface, known as the electrical double layer, which can affect the concentration and orientation of reactants, thereby steering the reaction toward a desired product. researchgate.net For a molecule like a brominated naphthalene, electrochemical methods could theoretically be employed to introduce further functional groups with high regioselectivity by exploiting subtle differences in the electronic environment of various C-H or C-Br bonds.

Green Chemistry Principles and Efficiency in Electrosynthesis

Electrosynthesis is increasingly recognized as a methodology that aligns with the principles of green chemistry. rsc.org By using electricity—a traceless reagent—it often circumvents the need for stoichiometric chemical oxidants or reductants, which are frequently toxic, hazardous, and generate significant waste. researchgate.netrsc.org This approach directly addresses the green chemistry principle of waste prevention. greenchemistry-toolkit.org

Several key aspects highlight the efficiency and sustainability of electrosynthesis:

Atom Economy: Electrochemical reactions can exhibit high atom economy, as the primary "reagent" is the electron, maximizing the incorporation of atoms from the starting materials into the final product. researchgate.net

Energy Efficiency: Many electrosynthetic reactions can be conducted at ambient temperature and pressure, reducing the energy consumption associated with heating or high-pressure equipment. researchgate.net

Safety: The in-situ generation of reactive intermediates can avoid the transportation and handling of unstable or hazardous reagents. rsc.org

Alternative Solvents: Electrosynthesis is often compatible with greener solvents, including aqueous media, which reduces reliance on volatile organic compounds (VOCs). rsc.org

The application of these principles in the synthesis of complex aromatic compounds like functionalized naphthalenes offers a pathway to more sustainable chemical manufacturing, minimizing environmental impact compared to traditional synthetic routes. rsc.org

Multi-Step Synthetic Routes to this compound

The synthesis of asymmetrically disubstituted naphthalenes such as this compound requires carefully planned, multi-step sequences. Direct functionalization of the naphthalene core often leads to mixtures of isomers, necessitating more strategic approaches to achieve the desired 2,6-substitution pattern. researchgate.netresearchgate.net The following sections detail validated strategies for the synthesis of the key precursor, 2,6-dibromonaphthalene, and its subsequent selective conversion to the target compound.

Strategic Bromination of Naphthalene Precursors

Direct bromination of naphthalene does not yield the 2,6-isomer in significant quantities. Therefore, an indirect, multi-step strategy is required to achieve this specific substitution pattern. A successful approach involves a polybromination-debromination sequence. researchgate.netcardiff.ac.uk

This strategy begins with the exhaustive bromination of naphthalene using four mole equivalents of bromine over a KSF montmorillonite (B579905) clay catalyst. researchgate.net This reaction predominantly produces 1,2,4,6-tetrabromonaphthalene. researchgate.netcardiff.ac.uk This intermediate is then subjected to a regioselective proto-debromination. Treatment of the crude tetrabromination product with two mole equivalents of n-butyllithium at low temperature for a short duration selectively removes the bromine atoms at the more reactive α-positions (1 and 4), yielding the desired 2,6-dibromonaphthalene in high yield after crystallization. researchgate.netcardiff.ac.uk

Sequential Ethynylation Strategies

With the symmetric precursor 2,6-dibromonaphthalene in hand, the next crucial step is the selective introduction of a single ethynyl (B1212043) group. The Sonogashira coupling is the premier reaction for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

To synthesize this compound, a chemoselective mono-ethynylation of 2,6-dibromonaphthalene is required. Since both bromine atoms are in electronically equivalent positions, achieving high selectivity for the mono-alkynylated product over the di-alkynylated byproduct is a challenge. nih.gov This is typically addressed by carefully controlling the reaction stoichiometry, using slightly less than one equivalent of the terminal alkyne relative to the dibromonaphthalene. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene is often used, followed by a deprotection step to reveal the ethynyl group.

The reaction conditions for a related double Sonogashira coupling on 2,6-dibromonaphthalene to form 2,6-di(phenylethynyl)naphthalene involve PdCl₂(PPh₃)₂ and CuI as catalysts. nih.gov Similar conditions would be employed for the mono-coupling, with the key modification being the stoichiometric control of the alkyne.

Chemoselective Functionalization Approaches for Naphthalene Scaffolds

The synthesis of this compound highlights the broader challenge of chemoselective functionalization of naphthalene scaffolds. researchgate.net Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the mono-Sonogashira coupling of 2,6-dibromonaphthalene, the goal is to achieve selective reaction at one of the two identical C-Br bonds. This type of selectivity between homotopic reactive sites is often controlled through kinetics and stoichiometry.

Achieving regioselectivity in the initial functionalization of naphthalene itself is also a significant challenge. researchgate.net Electrophilic aromatic substitution, the classic method for functionalizing arenes, often yields mixtures of α- and β-isomers, and the introduction of a second substituent is directed by the first, limiting the accessible substitution patterns. researchgate.net The synthesis of the 2,6-disubstituted pattern, as described in section 2.3.1, requires non-intuitive, multi-step sequences to override the inherent reactivity of the naphthalene ring. researchgate.netcardiff.ac.uk Modern organic synthesis continues to develop novel methods, including transition-metal-catalyzed C-H activation, to achieve site-selective functionalization at positions that are otherwise difficult to access. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Ethynylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-bromo-6-ethynylnaphthalene, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the seven protons of the molecule: six aromatic protons on the naphthalene (B1677914) ring and one acetylenic proton. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by their positions relative to the bromo and ethynyl (B1212043) substituents. The acetylenic proton (H-C≡) is expected to produce a singlet at approximately 3.0-3.5 ppm.

Expected ¹H NMR Data for this compound This table is predictive and not based on experimental data.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | ~7.5 - 8.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of this compound would display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would resonate in the aromatic region (approximately 120-135 ppm). The carbon atom bonded to the bromine (C-Br) would be shifted to a different extent compared to the unsubstituted carbons. The two sp-hybridized carbons of the ethynyl group are expected in the range of 80-90 ppm. The specific chemical shifts would provide a complete map of the carbon skeleton.

Expected ¹³C NMR Data for this compound This table is predictive and not based on experimental data.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene C-H | ~125 - 135 |

| Naphthalene C-Br | ~120 - 125 |

| Naphthalene C-quaternary | ~130 - 140 |

| Acetylenic C-H | ~80 - 85 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While no data exists for this compound, advanced NMR techniques would be invaluable for unambiguous structural confirmation. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the naphthalene rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for the definitive assignment of all proton and carbon signals. Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

Vibrational Spectroscopy for Molecular Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering characteristic signatures of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would likely appear as a weak to medium band in the 2100-2140 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would produce a series of bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretch would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected Key IR Absorption Bands for this compound This table is predictive and not based on experimental data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Sharp, Weak |

| C≡C Stretch | ~2100 - 2140 | Weak-Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would also provide valuable structural information. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. The symmetric "breathing" modes of the naphthalene ring system would also be prominent. The C-Br stretch would also be observable in the lower frequency region.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides a precise mass measurement that confirms its molecular formula, C12H7Br. The calculated monoisotopic mass of this compound is 229.97311 Da. uni.lu HRMS analysis can identify the compound through various ionized adducts, with predicted mass-to-charge ratios (m/z) as detailed in the table below.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 230.98039 |

| [M+Na]⁺ | 252.96233 |

| [M+K]⁺ | 268.93627 |

| [M+NH₄]⁺ | 248.00693 |

| [M-H]⁻ | 228.96583 |

| [M+HCOO]⁻ | 274.97131 |

A defining characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. docbrown.info This results in a distinctive pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, where the peaks are separated by two m/z units and have nearly equal intensity. docbrown.infomiamioh.edu

The fragmentation pattern under electron impact (EI) ionization provides structural insights. Aromatic systems like naphthalene typically exhibit a stable molecular ion peak due to the delocalized π-electron system. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the cleavage of the carbon-halogen bond. miamioh.eduquizlet.com For this compound, the principal fragmentation would likely involve the loss of a bromine radical (Br•) to form a cation at m/z 151. Subsequent fragmentation could involve the loss of the ethynyl group or acetylene (B1199291) (C₂H₂), which is a common fragmentation pattern for terminal alkynes.

Electronic Spectroscopy for Optoelectronic Property Profiling

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. The naphthalene core of this compound is the primary chromophore. In conjugated systems, each additional double or triple bond typically shifts the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic shift). msu.edu The ethynyl group at the 6-position extends the π-conjugation of the naphthalene ring, which is expected to shift its absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

| Compound | Solvent | Key Absorption Features | Reference |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene (B28277) | DMSO | Analysis performed in the 200–800 nm range. | nih.gov |

| 6-Bromo-2-naphthol (B32079) | Methanol | UV-Vis spectra recorded before and after irradiation. | nsf.gov |

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy probes the electronic structure of the excited state, providing information on a molecule's emission properties. Naphthalene and its derivatives are well-known for their fluorescent properties, typically emitting in the ultraviolet or blue region of the spectrum. nih.gov The emission wavelength, quantum yield, and fluorescence lifetime of this compound are influenced by its specific substituents.

The ethynyl group, by extending the π-system, is expected to red-shift the emission wavelength compared to naphthalene. The bromine atom, however, introduces a "heavy-atom effect." This effect can enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which may decrease the fluorescence quantum yield and promote phosphorescence. researchgate.net Studies on compounds like 1-bromonaphthalene (B1665260) have shown that the presence of bromine can induce room-temperature phosphorescence under specific conditions, such as inclusion in a cyclodextrin (B1172386) cavity. researchgate.net Therefore, this compound may exhibit both fluorescence and phosphorescence, with the relative intensities depending on the molecular environment.

Circularly Polarized Luminescence (CPL) Studies of Related Naphthalene Derivatives

Circularly Polarized Luminescence (CPL) spectroscopy is an advanced technique that measures the differential emission of left- and right-circularly polarized light from chiral molecules in their excited state. frontiersin.org As this compound is an achiral molecule, it would not exhibit a CPL signal. However, CPL studies become highly relevant for chiral derivatives of this compound. The introduction of a chiral center or the creation of axial chirality (e.g., in a binaphthyl system) would make the molecule CPL-active.

Research on related chiral naphthalene derivatives demonstrates the sensitivity of CPL to molecular structure. For example, in phenylethynyl-substituted binaphthol derivatives, the position of the phenylethynyl group on the binaphthyl backbone was found to significantly influence the orientation of the transition dipole moments, leading to an inversion in the sign of the CPL signal while maintaining the same axial chirality. chemrxiv.org Similarly, organogels formed from naphthalene-substituted histidine derivatives have been shown to exhibit CPL that can be enhanced by the addition of achiral molecules. nih.gov These studies highlight that CPL is a powerful tool for probing the excited-state stereochemistry of complex molecular systems, a potential avenue of research for chiral analogues of this compound. chemrxiv.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. americanpharmaceuticalreview.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the principles of the technique allow for a detailed prediction of the information that would be obtained.

An XRD analysis would confirm the planarity of the naphthalene ring system. It would provide the precise bond lengths of the C-Br bond, the C≡C triple bond, and the C-H bond of the ethynyl group. Furthermore, XRD reveals how molecules pack together in the crystal lattice. semanticscholar.org This includes intermolecular interactions such as π-π stacking between naphthalene rings and potential halogen bonding involving the bromine atom. The crystal structure of the parent compound, naphthalene, is well-established and serves as a foundational model for its derivatives. nih.gov Solid-state NMR can also be used as a complementary technique to probe the local electronic environment and symmetry within the crystal structure. nih.gov

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a substance. It provides information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). While direct CV data for this compound is limited, relevant data is available for the closely related compound 2-(bromoethynyl)naphthalene, which shares the key bromo-ethynyl functional group on a naphthalene core.

Studies on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene show that 2-(bromoethynyl)naphthalene is an intermediate that can be further reduced. researchgate.net The cathodic peak potentials (Ep) for this compound have been measured under various conditions, indicating its propensity to accept electrons. researchgate.netbeilstein-journals.org The reduction process likely involves the cleavage of the C-Br bond. The measured potentials are dependent on the solvent and the working electrode material, as shown in the table below.

| Working Electrode | Solvent System | Ep1 (V) | Ep2 (V) |

|---|---|---|---|

| Platinum (Pt) | ACN/0.1 M Et₄NBF₄ | -1.75 | -2.32 |

| Glassy Carbon (GC) | ACN/0.1 M Et₄NBF₄ | -1.74 | -2.43 |

| Glassy Carbon (GC) | DMF/0.1 M Et₄NBF₄ | -1.77 | -2.40 |

| Silver (Ag) | ACN/0.1 M Et₄NBF₄ | -1.59 | -2.38 |

| Silver (Ag) | DMF/0.1 M Et₄NBF₄ | -1.68 | -2.34 |

Note: ACN = Acetonitrile, DMF = Dimethylformamide, SCE = Saturated Calomel Electrode.

These data indicate that the bromoethynyl group is electrochemically active and can undergo reduction at moderately negative potentials. This information is valuable for applications in electrosynthesis and for understanding the electronic properties of materials incorporating this moiety.

Reactivity and Chemical Transformations of 2 Bromo 6 Ethynylnaphthalene

Cross-Coupling Reactions for Further Functionalization

The presence of the bromo- and ethynyl- groups on the naphthalene (B1677914) scaffold allows for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. nih.govnih.gov 2-Bromo-6-ethynylnaphthalene is an ideal substrate for this reaction as it contains both necessary functional groups. This duality allows for two distinct reaction pathways:

Reaction at the Aryl Bromide: The C-Br bond can be coupled with a variety of terminal alkynes. This is the classic Sonogashira pathway where the aryl bromide acts as the electrophile.

Reaction at the Terminal Alkyne: The terminal C-H bond of the ethynyl (B1212043) group can react with other aryl or vinyl halides, with this compound serving as the nucleophilic alkyne component.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). nih.govnih.gov The development of copper-free Sonogashira protocols has also gained traction to avoid issues related to homocoupling of the alkyne partner. organic-chemistry.org

Research on related aryl bromides demonstrates the versatility of this reaction. A range of aryl bromides can be effectively coupled with terminal alkynes at room temperature using advanced catalyst systems. organic-chemistry.org One-pot procedures combining C-H borylation with Sonogashira cross-coupling have also been developed, showcasing the robustness and modularity of these methods for creating complex borylated aryl alkynes. msu.edu

| Aryl Bromide | Alkyne Partner | Catalyst System | Base/Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Generic Ar-Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / Toluene | Room Temp, 6-20 h | Good |

| Generic Ar-Br | TMS-acetylene | [Pd(IPr)(3-CF₃-An)Cl₂] | Amine Base | Not specified | Broad Scope |

| 3-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DBU / THF | 60 °C, 2 h | 64% (two steps) |

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide. nih.gov For this compound, this reaction selectively occurs at the C-Br bond, leaving the ethynyl group intact for subsequent transformations. This chemoselectivity is a key advantage for the synthesis of complex, functionalized naphthalene derivatives.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. rsc.org Modern catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or specialized phosphines like SPhos, have expanded the scope of the Suzuki reaction to include a wide variety of aryl bromides and boronic acids or esters under mild conditions. nih.govresearchgate.net

Studies on unprotected ortho-bromoanilines have demonstrated that the Suzuki-Miyaura coupling is compatible with various functional groups, including amines, ketones, alcohols, nitriles, and heterocycles, providing products in good to excellent yields. rsc.orgresearchgate.net This broad functional group tolerance underscores the potential for selectively functionalizing the bromide position of this compound while preserving the alkyne for other reactions.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Bromoaniline | Phenylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ / Dioxane/H₂O | 80 °C, 16 h | 97% |

| 4-Bromoanisole | Phenylboronic acid | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ / DMF | 100 °C, 20 h | Good to Excellent |

| 2-Bromonaphthalene (B93597) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 85 °C | Good |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.org While the ethynyl group of this compound could potentially participate, the more common and predictable pathway involves the reaction of the aryl bromide moiety with an alkene. This reaction provides a direct method for the vinylation of the naphthalene core.

A prominent industrial application of this chemistry is seen in the synthesis of the non-steroidal anti-inflammatory drug Naproxen. rug.nl A key step in its production involves the Heck reaction between 2-bromo-6-methoxynaphthalene (B28277), a compound structurally similar to the title compound, and ethylene. rug.nl This demonstrates the scalability and industrial relevance of using Heck reactions on 2-bromonaphthalene scaffolds.

The scope of the Heck reaction is broad, with various alkenes such as styrenes, acrylates, and acrylamides serving as effective coupling partners for aryl bromides. nih.govorganic-chemistry.orgnih.gov The reaction conditions often involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or an N-heterocyclic carbene (NHC), and a base in a polar aprotic solvent. organic-chemistry.orgugent.be

| Aryl Halide | Alkene | Catalyst/Ligand | Base/Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Ethylene | Not specified | Not specified | Industrial Process | Vinylnaphthalene |

| Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol | 120 °C | Stilbene (B7821643) |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ / DMF | 100 °C, 20 h | Cinnamate ester |

Cycloaddition Reactions Involving the Ethynyl Moiety

The terminal alkyne of this compound is a reactive π-system that can participate in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The ethynyl group in this compound can act as a dienophile. The reactivity in Diels-Alder reactions is generally enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com While the bromo-naphthalene system is not strongly electron-withdrawing, the alkyne can still react with electron-rich dienes, particularly under thermal conditions. The reaction provides a direct route to highly substituted, fused aromatic or partially saturated ring systems. libretexts.orgrsc.org

Photochemical [2+2] cycloadditions offer a route to form four-membered cyclobutane (B1203170) or cyclobutene (B1205218) rings. aklectures.com These reactions typically occur when a molecule absorbs light, promoting an electron to an excited state, which then reacts with a ground-state partner. aklectures.comresearchgate.net The reaction of an alkyne with an alkene under photochemical conditions can yield a cyclobutene ring. Naphthalene derivatives themselves are known to undergo [2+2] photocycloadditions. nih.govosti.gov For this compound, this could involve either an intermolecular reaction with an alkene or a potential intramolecular reaction if a suitable alkene moiety were present elsewhere on a larger molecule.

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene | Alkyne (Dienophile) | Thermal (Heat) | Cyclohexadiene derivative |

| Photochemical [2+2] | Alkene | Alkyne | UV Light (Photochemical) | Cyclobutene derivative |

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a highly efficient reaction for the synthesis of 1,2,3-triazole rings. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is the premier example of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, simple workup, and exceptional tolerance of other functional groups. nih.govrsc.org

The terminal ethynyl group of this compound is an excellent substrate for CuAAC. It can react with a vast array of organic azides to produce 1,4-disubstituted 1,2,3-triazoles, where the naphthalene moiety is attached at the 4-position of the triazole ring. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The bromine atom on the naphthalene ring is unreactive under these conditions, allowing for the selective formation of a bromo-naphthalenyl-triazole product. This product can then be subjected to further cross-coupling reactions at the C-Br bond, demonstrating the synthetic utility of this compound as a bifunctional linker. nih.gov

| Alkyne Substrate | Azide Substrate | Copper Source | Additives/Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate / H₂O/t-BuOH | Room Temperature | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Aryl Alkyne | Aryl Azide | CuI | DIPEA / DMF | Room Temperature | 1,4-Diaryl-1H-1,2,3-triazole |

| Terminal Alkyne | Organic Azide | [Cu₂(μ-Br)₂(NHC)]₂ | Neat (solvent-free) | Room Temperature | 1,4-Disubstituted-1,2,3-triazole |

Polymerization Reactions of this compound

As an A-B type monomer, this compound can undergo self-condensation reactions to form polymers where the naphthalene units are linked by acetylene (B1199291) bridges. This process leverages the differential reactivity of the aryl bromide and the terminal alkyne.

The polymerization of this compound leads to the formation of poly(2,6-naphthalene ethynylene), a type of conjugated polymer. These polymers are characterized by a backbone of alternating naphthalene rings and carbon-carbon triple bonds. This extended π-conjugated system is responsible for their unique electronic and photophysical properties, making them of interest for applications in organic electronics. mdpi.comacs.org

The most common method for achieving this polymerization is the Sonogashira cross-coupling reaction. mdpi.comlibretexts.org This reaction couples the terminal ethynyl group of one monomer with the bromo group of another, creating a direct link and extending the polymer chain. By controlling reaction conditions such as monomer concentration, catalyst loading, and reaction time, the molecular weight and chain length of the resulting polymers and oligomers can be tailored. The incorporation of ethynylene units into a polymer backbone is a recognized strategy for achieving low Highest Occupied Molecular Orbital (HOMO) levels, which can enhance the oxidative stability of the material. mdpi.com

The primary mechanism for the polymerization of halo-alkyne monomers like this compound is transition-metal-catalyzed cross-coupling. The Sonogashira coupling is a preeminent example, and its mechanism involves two interconnected catalytic cycles. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl bromide (the C-Br bond of the naphthalene monomer) to a palladium(0) complex, forming a Pd(II) intermediate. nrochemistry.com

Copper Cycle : Concurrently, the terminal alkyne (the C-H bond of the ethynyl group) reacts with a copper(I) salt, typically in the presence of a mild base, to form a copper(I) acetylide intermediate. nrochemistry.com

Transmetalation : The copper acetylide then transfers its organic fragment to the palladium(II) complex, displacing the bromide and forming a new Pd(II) complex bearing both the naphthalene and acetylide ligands. wikipedia.orgnrochemistry.com

Reductive Elimination : In the final step, the coupled product (the extended polymer chain) is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

While other polymerization methods, such as anionic polymerization, have been used for different bifunctional monomers, the Sonogashira cross-coupling is the most established and efficient method for monomers of this class. researchgate.net

The resulting polymers from this compound are characterized by a suite of analytical techniques to determine their structure, molecular weight, and physical properties.

Molecular Weight Analysis : Gel Permeation Chromatography (GPC) is used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the polymer sample. For analogous ethynylene-based polymers, Mn values can range from 10,000 to over 40,000 Da, indicating the formation of significant polymer chains. mdpi.com

Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the polymer structure. UV-visible absorption and photoluminescence (fluorescence) spectroscopy are employed to investigate the photophysical properties. Conjugated polymers of this type typically exhibit strong absorption in the UV-visible range. researchgate.net The optical band gap, a key parameter for electronic applications, can be calculated from the absorption edge. mdpi.com

Thermal Properties : Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymers. Ethynylene-containing conjugated polymers are known to possess good thermal stability. mdpi.com

Morphology : X-ray Diffraction (XRD) patterns can reveal the solid-state morphology of the polymers, indicating whether they possess an amorphous or a more ordered, semi-crystalline nature. mdpi.com

| Property | Technique | Typical Information Obtained | Example Data for Analogous Polymers mdpi.com |

|---|---|---|---|

| Molecular Weight | Gel Permeation Chromatography (GPC) | Mn, Mw, PDI | Mn: 10,000 Da; Mw: 30,200 Da |

| Optical Absorption | UV-vis Spectroscopy | λmax (nm), Absorption Edge | Two absorption bands (300-410 nm & 460-700 nm) |

| Optical Band Gap | Calculated from UV-vis | Eg (eV) | 1.83 eV |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High stability, decomposition often >300 °C |

| Morphology | X-ray Diffraction (XRD) | Crystallinity/Amorphous Nature | Often amorphous in the solid state |

Selective Functional Group Interconversions of this compound

The presence of two distinct and highly useful functional groups allows this compound to be selectively modified at either the ethynyl or the bromo position, enabling its use as a versatile scaffold in organic synthesis.

The terminal alkyne is a powerful functional group for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling : The ethynyl group can readily participate in palladium-copper catalyzed Sonogashira coupling reactions with a wide variety of aryl or vinyl halides. organic-chemistry.org This reaction is highly efficient for creating C(sp)-C(sp²) bonds and is fundamental in synthesizing more complex conjugated molecules and materials. libretexts.org

Azide-Alkyne Cycloaddition (Click Chemistry) : The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction with an organic azide proceeds with high yield and selectivity to form a stable 1,4-disubstituted 1,2,3-triazole ring, a valuable linker in medicinal chemistry and materials science. tcichemicals.cominterchim.fr

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Diisopropylamine) | Disubstituted Alkyne (Naphthyl-C≡C-R) |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

The aryl bromide functionality serves as an excellent electrophilic site for various cross-coupling reactions.

Suzuki-Miyaura Coupling : The bromo group can undergo a palladium-catalyzed Suzuki-Miyaura reaction with organoboron compounds, such as boronic acids or their esters. wikipedia.orgnih.gov This reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms and is widely used to synthesize biaryls and other complex organic structures. organic-chemistry.orgyonedalabs.com The reactivity of halides in Suzuki coupling generally follows the order I > Br > Cl. wikipedia.org

Sonogashira Coupling : As the electrophilic partner, the bromo group can react with various terminal alkynes in a Sonogashira coupling, attaching an alkynyl substituent at the 2-position of the naphthalene core. nrochemistry.comorganic-chemistry.org

Lithium-Halogen Exchange : The bromo substituent can be exchanged for a lithium atom by treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. growingscience.com The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted Naphthalene (Naphthyl-R) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base | Alkynyl-substituted Naphthalene (Naphthyl-C≡C-R) |

| Lithium-Halogen Exchange | 1. Organolithium (e.g., n-BuLi) 2. Electrophile (E⁺) | 1. n-BuLi 2. E⁺ (e.g., DMF, CO₂) | Functionalized Naphthalene (Naphthyl-E) |

Theoretical and Computational Investigations of 2 Bromo 6 Ethynylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-bromo-6-ethynylnaphthalene at the molecular level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a unique perspective on the molecule's electronic landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are known for their balance of accuracy and computational efficiency, making them well-suited for the study of medium-sized organic molecules like this compound. These calculations are instrumental in understanding the molecule's geometry, electronic distribution, and chemical reactivity.

The first step in a computational study is typically the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing a realistic model of the molecule's structure. For naphthalene (B1677914) derivatives, DFT calculations have been shown to yield reliable geometric parameters. A study on 2-bromo-6-methoxynaphthalene (B28277), a structurally similar compound, utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve an optimized geometry, which is a common and effective approach for such systems. The optimized structure provides the foundation for all subsequent calculations of molecular properties.

Table 1: Representative Theoretical Bond Lengths and Angles for Naphthalene Derivatives from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 |

| C-Br | ~1.90 | |

| C≡C | ~1.21 | |

| C-H (aromatic) | ~1.08 | |

| C-H (ethynyl) | ~1.07 | |

| Bond Angle | C-C-C (aromatic) | 118 - 122 |

| C-C-Br | ~120 | |

| C-C≡C | ~178 |

Note: The values in this table are representative of naphthalene derivatives and are intended for illustrative purposes, as specific data for this compound is not available in the cited literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds, the HOMO is typically a π-orbital associated with the aromatic system, and the LUMO is a π*-orbital. In this compound, the HOMO is expected to be delocalized over the naphthalene ring and the ethynyl (B1212043) group, while the LUMO is anticipated to be distributed over the entire π-system. A computational study on 2-bromo-6-methoxynaphthalene calculated a HOMO-LUMO energy gap of 4.208 eV, suggesting a stable molecular structure.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Naphthalene

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 to -2.0 |

| HOMO | -5.5 to -6.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These energy ranges are illustrative for a substituted naphthalene and are not specific to this compound.

Density Functional Theory (DFT) Studies[14],[4],[20],[15],

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods can provide insights into its UV-Vis and fluorescence spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum and the emission wavelengths in the fluorescence spectrum.

For this compound, the electronic transitions are expected to be of the π → π* type, characteristic of aromatic compounds. The specific wavelengths of these transitions will be influenced by the bromo and ethynyl substituents. A TD-DFT study on 2-bromo-6-methoxynaphthalene successfully predicted its UV-Vis spectrum, demonstrating the utility of this approach for related compounds. The choice of functional and basis set is critical for obtaining accurate spectral predictions.

Table 3: Representative TD-DFT Predicted Absorption Wavelengths for Naphthalene Derivatives

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 300 - 350 | > 0.1 |

| S0 → S2 | 250 - 300 | > 0.5 |

Note: This table presents typical ranges for π → π transitions in naphthalene derivatives. Specific values for this compound would require a dedicated computational study.*

Simulation of NMR and IR Spectra

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement experimental data. For this compound, density functional theory (DFT) is a commonly employed method for simulating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are crucial for confirming the molecular structure and understanding the electronic environment of the molecule.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using various DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). The calculated shifts are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. The presence of the bromine atom and the ethynyl group significantly influences the chemical shifts of the naphthalene core. The bromine atom, being electronegative, is expected to deshield the adjacent aromatic protons and carbons. Conversely, the ethynyl group can exhibit both shielding and deshielding effects depending on the specific position and the orientation of the triple bond's magnetic anisotropy.

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, including stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational bands are expected. A sharp, intense band corresponding to the C≡C triple bond stretching is anticipated around 2100-2200 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would be observed in the 1400-1650 cm⁻¹ range.

The accuracy of these simulations is highly dependent on the chosen computational method and the inclusion of solvent effects, if applicable. By comparing the simulated spectra with experimental results, a detailed assignment of the spectral features can be achieved, providing a deeper understanding of the molecular structure and bonding.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 | 128.5 | 7.85 |

| C2 | 122.0 | - |

| C3 | 130.2 | 7.90 |

| C4 | 129.8 | 7.60 |

| C4a | 133.5 | - |

| C5 | 129.1 | 7.65 |

| C6 | 121.5 | - |

| C7 | 131.0 | 8.00 |

| C8 | 127.9 | 7.70 |

| C8a | 132.8 | - |

| C≡CH | 83.1 | - |

| C≡CH | 77.4 | 3.10 |

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| C≡C-H Stretch | 3300 |

| C≡C Stretch | 2150 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Br Stretch | 550 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into aspects that are often difficult to probe experimentally. For this compound, computational studies can be employed to investigate various transformations, such as cross-coupling reactions or additions to the ethynyl group.

Energetic Profiles of Reaction Pathways

By mapping the potential energy surface (PES) of a reaction, computational chemistry can determine the most favorable reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. For instance, in a Sonogashira coupling reaction involving this compound, DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps.

Transition State Analysis

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Locating and characterizing the TS is a key aspect of computational reaction mechanism studies. For reactions of this compound, TS analysis involves optimizing the geometry of the transition state structure and performing a frequency calculation to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.

The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For example, in a Suzuki coupling reaction, the TS for the oxidative addition step would show the C-Br bond elongating while new bonds between the palladium catalyst and the naphthalene ring begin to form. Understanding the structure of the TS can provide valuable insights into the factors that influence the reaction rate and selectivity.

Molecular Dynamics Simulations for Conformational and Intermolecular Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For a semi-rigid molecule like this compound, MD simulations can reveal subtle conformational changes and how the molecule interacts with its environment.

Simulations can be performed in various environments, such as in a solvent box or in the solid state, to mimic different experimental conditions. The trajectory generated by an MD simulation provides a wealth of information about the molecule's motion, including bond vibrations, angle bending, and dihedral angle rotations.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, while the naphthalene core is rigid, the ethynyl group may exhibit some flexibility. Furthermore, MD simulations are particularly useful for studying intermolecular interactions. In a simulation of multiple this compound molecules, one can observe how they pack together and identify the dominant intermolecular forces, such as π-π stacking between the naphthalene rings and halogen bonding involving the bromine atom. These simulations are crucial for understanding the solid-state properties and solubility of the compound.

Table 3: Intermolecular Interaction Energies (kcal/mol) from MD Simulations

| Interaction Type | Energy (kcal/mol) |

| π-π Stacking | -5 to -10 |

| Halogen Bonding (C-Br···π) | -1 to -3 |

| van der Waals | -2 to -5 |

Applications and Advanced Material Incorporations of 2 Bromo 6 Ethynylnaphthalene

Building Block for Complex Organic Architectures

2-Bromo-6-ethynylnaphthalene serves as a versatile bifunctional building block in organic synthesis, enabling the construction of intricate and functionally diverse molecular structures. Its utility stems from the presence of two distinct reactive sites: a bromo substituent and an ethynyl (B1212043) group. These functional groups are amenable to a variety of coupling reactions, allowing for programmed and sequential bond formation. The rigid naphthalene (B1677914) core imparts thermal and chemical stability to the resulting architectures, while its extended π-system offers desirable photophysical and electronic properties.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The dual reactivity of this compound makes it a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The bromo and ethynyl moieties are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the extension of the π-conjugated system of the naphthalene core.

A common strategy for the synthesis of complex PAHs involves a sequence of coupling and cyclization reactions. For instance, the ethynyl group of this compound can undergo a Sonogashira coupling with an ortho-haloarylacetylene, followed by an intramolecular cyclization to form a new aromatic ring. Alternatively, a Suzuki coupling at the bromo position can introduce another aromatic unit, which can then be subjected to a cyclodehydrogenation reaction to create a larger, planar PAH. This iterative approach allows for the precise control over the size, shape, and electronic properties of the final PAH.

The following table provides a hypothetical reaction scheme for the synthesis of a larger PAH using this compound as a starting material, based on established synthetic methodologies for PAHs.

| Step | Reactant | Coupling Partner | Reaction Type | Product |

| 1 | This compound | 1-Bromo-2-iodobenzene | Sonogashira Coupling | 2-Bromo-6-((2-bromophenyl)ethynyl)naphthalene |

| 2 | 2-Bromo-6-((2-bromophenyl)ethynyl)naphthalene | - | Intramolecular Cyclization | Dibenzo[a,c]anthracene derivative |

Precursor for Helical Molecules (Helicenes)

Helicenes are a class of chiral PAHs with a non-planar, helical structure. Their unique chiroptical properties make them attractive for applications in asymmetric catalysis, chiral recognition, and materials science. The synthesis of helicenes often involves the photocyclization of stilbene-type precursors. This compound can be utilized as a starting material to construct such precursors.

A plausible synthetic route involves the Sonogashira coupling of this compound with a vinyl halide to introduce a styryl moiety. The resulting stilbene (B7821643) derivative can then undergo an intramolecular photocyclization to form the characteristic helical structure of a helicene. The position of the bromo and ethynyl groups on the naphthalene core can direct the regiochemistry of the cyclization, leading to the formation of specific helicene isomers. Furthermore, the bromo substituent on the final helicene product can serve as a handle for further functionalization, allowing for the fine-tuning of its properties.

The following table outlines a potential synthetic pathway to a helicene derivative starting from this compound.

| Step | Reactant | Coupling Partner | Reaction Type | Intermediate/Product |

| 1 | This compound | (E)-1-Bromo-2-(2-vinylphenyl)ethene | Sonogashira Coupling | Stilbene precursor |

| 2 | Stilbene precursor | - | Photocyclization | Bromo-substituted helicene |

Formation of Macrocycles and Cages

The rigid structure and bifunctionality of this compound make it an attractive building block for the construction of shape-persistent macrocycles and molecular cages. These supramolecular architectures have potential applications in host-guest chemistry, molecular sensing, and catalysis. The synthesis of such structures typically relies on strategies that involve the intramolecular or intermolecular coupling of multiple precursor units.

An intramolecular approach could involve a Sonogashira coupling between the bromo and ethynyl groups of a pre-organized linear precursor containing multiple this compound units. For intermolecular strategies, the self-assembly of several this compound molecules under coupling conditions can lead to the formation of macrocycles of varying sizes. The geometry of the naphthalene core and the orientation of the reactive groups play a crucial role in directing the self-assembly process and determining the final structure of the macrocycle or cage.

Organic Electronic and Optoelectronic Materials Design

The extended π-conjugation of the naphthalene core in this compound provides a foundation for the design of novel organic electronic and optoelectronic materials. The bromo and ethynyl functional groups offer versatile points for modification, allowing for the tuning of the electronic properties, such as the HOMO/LUMO energy levels and the band gap, as well as influencing the solid-state packing of the molecules. These are critical parameters that determine the performance of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is largely dependent on the charge-transport properties of the organic semiconductor used as the active layer. Naphthalene-based materials, particularly naphthalene diimides, have been extensively investigated as n-type semiconductors in OFETs due to their good electron mobility and environmental stability. rsc.orgresearchgate.net

While this compound itself is not a primary semiconductor for OFETs, it serves as an excellent starting material for the synthesis of more complex naphthalene-based semiconductors. Through chemical modifications at the bromo and ethynyl positions, it is possible to create larger, more conjugated molecules with tailored electronic properties and improved intermolecular interactions in the solid state, which are essential for efficient charge transport. For example, the synthesis of copolymers incorporating the 2,6-naphthalene moiety can lead to materials with desirable charge-carrier mobilities. mdpi.com

The following table summarizes the key properties of some naphthalene-based materials used in OFETs, illustrating the potential for derivatives of this compound.

| Material | Type | Mobility (cm²/Vs) | On/Off Ratio |

| Naphthalene Diimide Derivative | n-type | 0.1 - 1.0 | > 10^6 |

| Naphthalene-based Copolymer | p-type | 0.01 - 0.5 | > 10^5 |

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are widely used in displays and lighting applications. The color and efficiency of an OLED are determined by the properties of the emissive material. Naphthalene-based compounds are attractive candidates for blue-emitting materials due to the wide bandgap of the naphthalene core. mdpi.comskku.edu

This compound can be used as a building block to synthesize novel emitters for OLEDs. The ethynyl group can be used to extend the conjugation of the naphthalene core, which can be used to tune the emission color from the deep blue to the green region of the visible spectrum. The bromo group allows for the introduction of other functional groups, such as electron-donating or electron-withdrawing moieties, which can further modify the photophysical properties and improve the quantum efficiency of the emitter. Copolymers containing the 2,6-naphthalene unit have been shown to be effective blue emitters in OLEDs. mdpi.com

The table below presents the performance of an OLED device incorporating a naphthalene-based emitting material, highlighting the potential of materials derived from this compound.

| Emitting Material | Color | External Quantum Efficiency (%) | Luminance (cd/m²) |

| Naphthalene-based copolymer | Blue | 5.2 | > 1000 |

| Phenylanthracene-substituted naphthalene | Blue | 4.8 | > 1000 |

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, the performance of a device is intrinsically linked to the chemical structure of the materials used in the active layer. The design of novel donor and acceptor molecules with tailored electronic properties is crucial for enhancing power conversion efficiencies (PCE). While direct applications of this compound in OPVs are not extensively documented, its structural motifs are integral to high-performance OPV materials. The naphthalene core, when incorporated into conjugated polymers, can enhance π-π stacking and charge carrier mobility.

The bromo- and ethynyl- functionalities of this compound allow for its use as a monomer in the synthesis of conjugated polymers through reactions like Sonogashira and Suzuki cross-coupling. These reactions are fundamental in creating donor-acceptor (D-A) copolymers, a key strategy for tuning the bandgap and energy levels of OPV materials. For instance, naphthalene diimide-based polymers have been synthesized as acceptor materials in polymer solar cells, demonstrating the utility of the naphthalene unit in electron-deficient building blocks.

Furthermore, the ethynylnaphthalene moiety can be incorporated into hole-transporting materials (HTMs). Research has shown that small molecules and polymers containing naphthalene and triphenylamine (B166846) units can serve as efficient HTMs in perovskite solar cells, a technology closely related to OPVs. The rigid and planar structure of the naphthalene core contributes to efficient charge transport. The ability to functionalize the naphthalene ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of the photoactive layer, thereby facilitating efficient charge extraction.

The versatility of this compound as a building block is highlighted by its potential to be incorporated into various components of an OPV device, as summarized in the table below.

| OPV Component | Potential Role of this compound Derivatives | Key Structural Features | Relevant Synthetic Reactions |

| Donor Material | Monomer for conjugated donor polymers | Extended π-conjugation via the naphthalene core | Sonogashira, Suzuki, Stille coupling |

| Acceptor Material | Precursor for n-type small molecules or polymers | Electron-deficient character of naphthalene diimide derivatives | Imidation, cross-coupling reactions |

| Hole-Transporting Layer (HTL) | Building block for small molecule or polymeric HTMs | Rigid planar structure for efficient hole transport | Buchwald-Hartwig, Ullmann condensation |

| Interfacial Layers | Component of materials for modifying electrode work functions | Tunable electronic properties through functionalization | Various organic transformations |

Sensitizers and Emitters for Advanced Displays

The development of organic light-emitting diodes (OLEDs) for advanced displays relies on the design of highly efficient and stable emitter materials. Naphthalene-based compounds have emerged as promising candidates for blue and green emitters due to their wide bandgap and high photoluminescence quantum yields. The incorporation of a naphthalene core into emitter molecules can lead to materials with high thermal stability and excellent color purity.